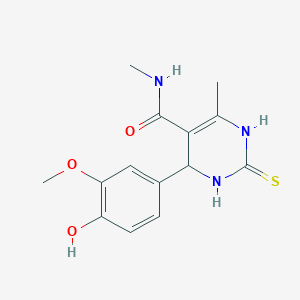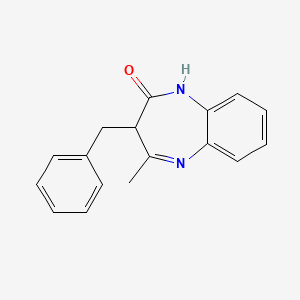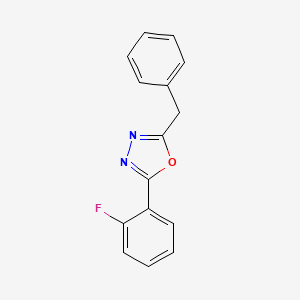
4-(4-HYDROXY-3-METHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
描述
4-(4-HYDROXY-3-METHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a hydroxy-methoxyphenyl group, a dimethyl-sulfanylidene group, and a tetrahydropyrimidine-carboxamide core
作用机制
Target of Action
It is known that similar compounds, such as 4-hydroxy-3-methoxyphenylacetonitrile, are phenolic glycosides . Phenolic glycosides are known to interact with a variety of biological targets, including enzymes, receptors, and transporters, which play crucial roles in various biological processes.
Mode of Action
Phenolic glycosides, which are structurally similar, are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor activation or inhibition, and modulation of transporter activity .
Biochemical Pathways
Phenolic glycosides are known to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and metabolic processes .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream within 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs .
Result of Action
A study on hmpa showed that it enhanced grip strength and inhibited protein catabolism induced by exhaustive exercise . Additionally, HMPA improved hepatic glucose and lipid metabolism, and inhibited muscular lipid metabolism and protein catabolism .
生化分析
Molecular Mechanism
. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These are speculative and require experimental validation .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-hydroxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been studied . Future in vitro and in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the hydroxy-methoxyphenyl and dimethyl-sulfanylidene groups. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-HYDROXY-3-METHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
相似化合物的比较
Similar compounds include other hydroxy-methoxyphenyl derivatives and tetrahydropyrimidine-carboxamide analogs. What sets 4-(4-HYDROXY-3-METHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxy-3-methoxycinnamic acid
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
属性
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-7-11(13(19)15-2)12(17-14(21)16-7)8-4-5-9(18)10(6-8)20-3/h4-6,12,18H,1-3H3,(H,15,19)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZRLXPTHGSFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-5-[(1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3989465.png)
![N-[1-(4-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B3989470.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)
![(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3989482.png)

![Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride](/img/structure/B3989492.png)
![1-(cyclohexanecarbonyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3989495.png)

![allyl 2-[3-hydroxy-5-(2-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989509.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B3989514.png)
![4-[(5-chloro-2-hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3989519.png)
![(1S*,6R*)-9-[(1,3-benzodioxol-5-yloxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3989532.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3989534.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3989549.png)
